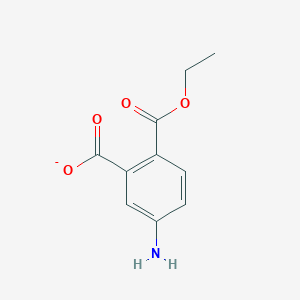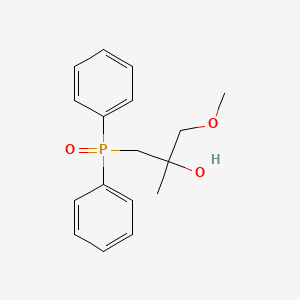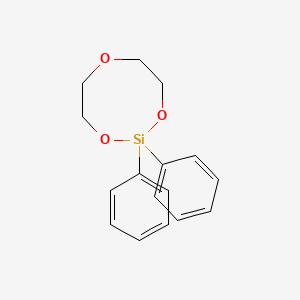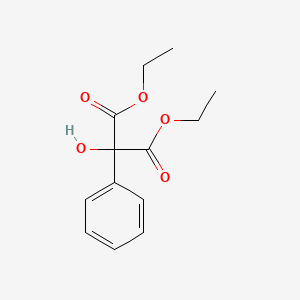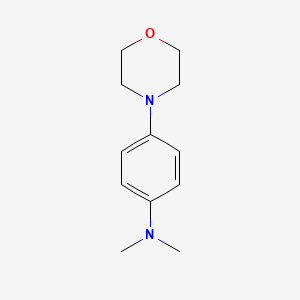
Benzenamine, N,N-dimethyl-4-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with a dimethylamino group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- typically involves the reaction of N,N-dimethylaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Aniline, N,N-dimethyl-: Similar in structure but lacks the morpholine ring.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group instead of a morpholine ring.
4,4’-Methylenebis(N,N-dimethyl)benzenamine: A bicyclic aromatic amine with different substituents.
Uniqueness
Benzenamine, N,N-dimethyl-4-(4-morpholinyl)- is unique due to the presence of both a dimethylamino group and a morpholine ring
Properties
CAS No. |
65851-36-7 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N,N-dimethyl-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C12H18N2O/c1-13(2)11-3-5-12(6-4-11)14-7-9-15-10-8-14/h3-6H,7-10H2,1-2H3 |
InChI Key |
SGJAGPMXKAQKEK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
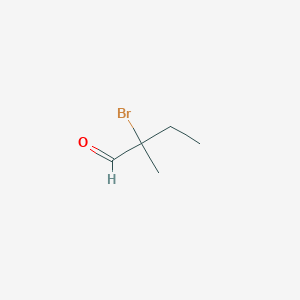
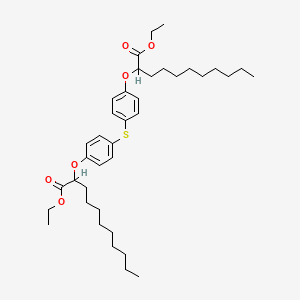

![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)

